N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound featuring a pyrrole ring substituted with cyano, dimethyl, and pyridyl groups, as well as a dimethoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by functional group modifications to introduce the cyano, dimethyl, and pyridyl substituents. The final step involves the coupling of the pyrrole derivative with a dimethoxyphenyl acetamide precursor under suitable conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the pyrrole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Other pyrrole-based compounds with different substituents, which may exhibit similar chemical reactivity and biological activities.
Uniqueness
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-15(2)26(17-6-5-9-24-13-17)22(18(14)12-23)25-21(27)11-16-7-8-19(28-3)20(10-16)29-4/h5-10,13H,11H2,1-4H3,(H,25,27) |
InChI Key |
RFSRTQCGFVZUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3)C |
Origin of Product |
United States |
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